alpha-D-Ribofuranose, 5-(dihydrogen phosphate) 1-(trihydrogen diphosphate), tetrasodium salt

Description

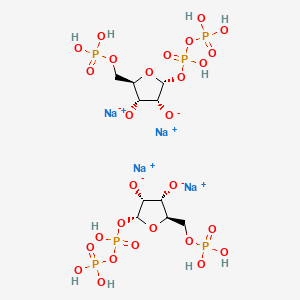

Chemical Identity: This compound, also referred to as 5-phospho-α-D-ribose 1-diphosphate tetrasodium salt, is a phosphorylated ribose derivative with critical roles in nucleotide biosynthesis and metabolic pathways. Its structure comprises a ribofuranose backbone phosphorylated at the 1- and 5-positions. The 1-position is esterified with a trihydrogen diphosphate group (pyrophosphate), while the 5-position carries a dihydrogen phosphate group. The tetrasodium salt form enhances solubility and stability for biochemical applications.

Properties

CAS No. |

87372-47-2 |

|---|---|

Molecular Formula |

C10H22Na4O28P6 |

Molecular Weight |

868.07 g/mol |

IUPAC Name |

tetrasodium;(2R,3R,4S,5R)-2-[hydroxy(phosphonooxy)phosphoryl]oxy-5-(phosphonooxymethyl)oxolane-3,4-diolate |

InChI |

InChI=1S/2C5H11O14P3.4Na/c2*6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13;;;;/h2*2-5H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13);;;;/q2*-2;4*+1/t2*2-,3-,4-,5-;;;;/m11..../s1 |

InChI Key |

ZOODPRKQJGGZIQ-CBVUSUMSSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)O)[O-])[O-])OP(=O)(O)O.C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)O)[O-])[O-])OP(=O)(O)O.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C(C1C(C(C(O1)OP(=O)(O)OP(=O)(O)O)[O-])[O-])OP(=O)(O)O.C(C1C(C(C(O1)OP(=O)(O)OP(=O)(O)O)[O-])[O-])OP(=O)(O)O.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis Routes

The synthesis of this compound typically involves multi-step phosphorylation of alpha-D-ribofuranose derivatives, followed by neutralization to the tetrasodium salt form.

Step 1: Ribose Activation

Starting from alpha-D-ribofuranose, selective phosphorylation at the 5-hydroxyl group is performed using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions to yield 5-phospho-alpha-D-ribofuranose intermediates.Step 2: Pyrophosphate Formation at the 1-Position

The 1-hydroxyl group is then converted to a diphosphate (pyrophosphate) moiety by reaction with pyrophosphate donors such as imidazolide-activated pyrophosphate or by enzymatic catalysis using kinases in vitro. This step is critical and requires precise pH and temperature control to avoid hydrolysis or side reactions.Step 3: Neutralization and Salt Formation

The resulting diphosphorylated ribose is neutralized with sodium hydroxide or sodium carbonate to form the tetrasodium salt, which improves aqueous solubility and stability for storage and use in biochemical assays.

Enzymatic Synthesis

Enzymatic Phosphorylation

In biological or biotechnological settings, PRPP synthetase enzymes catalyze the formation of PRPP from ribose 5-phosphate and ATP. This enzymatic method is highly regio- and stereospecific, producing the alpha-D-ribofuranose 5-(dihydrogen phosphate) 1-(trihydrogen diphosphate) compound with high purity.Advantages

Enzymatic synthesis offers milder reaction conditions, fewer side products, and better stereochemical control compared to chemical synthesis. However, it requires purified enzymes and cofactors, which can increase cost and complexity.

Purification and Crystallization

After synthesis, the compound is purified by ion-exchange chromatography to separate the desired tetrasodium salt from other ionic species and impurities.

Crystallization from aqueous solutions is performed to obtain the compound as a stable crystalline solid, often as a hydrate form. The crystalline form is preferred for long-term storage and handling.

Data Table: Preparation Parameters and Conditions

Research Findings and Practical Notes

Stability: The tetrasodium salt form exhibits excellent stability when stored at -20°C or below, with reported shelf life exceeding four years without significant degradation.

Biological Relevance: The compound is a key intermediate in nucleotide biosynthesis pathways, making its purity and stereochemical integrity critical for biochemical and pharmaceutical research.

Preparation Scale: Both small-scale laboratory synthesis and larger-scale enzymatic production are feasible, with enzymatic methods favored for high stereospecificity and purity.

Solubility Optimization: For in vivo or in vitro applications, stock solutions are prepared in aqueous buffers, avoiding organic solvents to maintain biological activity. Heating and sonication are recommended to ensure complete dissolution.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups on the ribose moiety are oxidized to form aldehydes or ketones.

Reduction: Reduction reactions can convert the aldehyde or ketone groups back to hydroxyl groups.

Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require nucleophiles like amines or thiols and may be catalyzed by acids or bases.

Major Products

Oxidation: Formation of ribose derivatives with aldehyde or ketone groups.

Reduction: Regeneration of the original ribose structure.

Substitution: Formation of various ribose derivatives with different functional groups.

Scientific Research Applications

Alpha-D-Ribofuranose, 5-(dihydrogen phosphate) 1-(trihydrogen diphosphate), tetrasodium salt, also known as 5-phospho-D-ribose 1-diphosphate (PRPP), is a biochemical intermediate with significant applications in scientific research, particularly in chemistry, biology, and medicine . PRPP plays a crucial role in various metabolic pathways and enzymatic reactions.

Scientific Research Applications

This compound, has several scientific research applications:

- Chemistry It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

- Biology It plays a vital role in studying metabolic pathways and enzyme kinetics.

- Medicine It is investigated for its potential therapeutic effects and as a component in drug formulations.

- Industry It is used in the production of various biochemical products and as a stabilizer in certain formulations.

Biological Roles

Alpha-D-Ribofuranose dihydrogen phosphate tetrasodium salt plays crucial roles in several key biological processes:

- Energy Metabolism It acts as a substrate for enzymes involved in nucleotide synthesis and energy metabolism, particularly in the formation of ATP (adenosine triphosphate) and ADP (adenosine diphosphate).

- Nucleotide Biosynthesis This compound is integral to pathways that synthesize nucleotides, which are vital for DNA and RNA synthesis. It participates in reactions catalyzed by enzymes such as ribose-phosphate pyrophosphokinase.

- Cell Signaling It is involved in the production of cyclic AMP (cAMP), a critical second messenger in cellular signaling pathways that regulate various physiological processes.

Role in Biosynthesis

PRPP is a key substance in the biosynthesis of histidine, tryptophan, and purine and pyrimidine nucleotides . It serves as a building block for DNA and RNA, and is also involved in the formation of vitamins like thiamine and cobalamin, as well as the amino acid tryptophan .

In the de novo generation of purines, the enzyme amidophosphoribosyltransferase acts upon PRPP to create phosphoribosylamine . The histidine biosynthesis pathway involves the reaction between PRPP and ATP, which activates the latter to ring cleavage . Carbon atoms from ribose in PRPP form the linear chain and part of the imidazole ring in histidine . The same is true for the biosynthesis of tryptophan, with the first step being N-alkylation of anthranilic acid catalysed by the enzyme anthranilate phosphoribosyltransferase .

Reactions Facilitated by PRPP

PRPP plays a role in transferring phospho-ribose groups in several reactions, some of which are salvage pathways :

| Enzyme | Reactant | Product |

|---|---|---|

| Adenine phosphoribosyltransferase | Adenine | AMP |

| Hypoxanthine-guanine phosphoribosyltransferase | Guanine | GMP |

| Hypoxanthine-guanine phosphoribosyltransferase | Hypoxanthine | IMP |

| Nicotinate phosphoribosyltransferase | Nicotinate | Nicotinate riboside |

| Orotate phosphoribosyltransferase | Orotate | OMP |

| Uracil phosphoribosyltransferase | Uracil | UMP |

| Xanthine phosphoribosyltransferase | Xanthine | XMP |

Mechanism of Action

The compound exerts its effects by participating in phosphorylation reactions, where it donates phosphate groups to various substrates. This process is catalyzed by enzymes such as phosphoribosyltransferases. The molecular targets include nucleotides and nucleotide analogs, which are essential for DNA and RNA synthesis. The pathways involved include the pentose phosphate pathway and nucleotide biosynthesis pathways .

Comparison with Similar Compounds

CAS Registry :

- 87372-47-2 (tetrasodium salt form).

- 108321-05-7 (pentasodium salt variant, differing in sodium ion stoichiometry).

Molecular Formula :

The following table and analysis highlight structural, functional, and industrial distinctions between the target compound and related phosphorylated ribose derivatives.

Table 1: Comparative Analysis of Phosphorylated Ribose Derivatives

Key Comparisons

Phosphorylation Pattern: The target compound has dual phosphorylation at the 1- and 5-positions, distinguishing it from simpler derivatives like D-Ribofuranose, 5-(dihydrogen phosphate) (single phosphate group at 5-position). Compared to sodium adenosine 5′-diphosphate 2′-phosphate (2646-71-1), which includes a nucleoside moiety, the target compound lacks adenine, making it specific for non-nucleoside enzymatic reactions.

Salt Form and Solubility :

- The tetrasodium salt (87372-47-2) has fewer sodium ions than the pentasodium variant (108321-05-7), resulting in differences in ionic strength and solubility. The pentasodium form is preferred in high-purity applications requiring neutral pH stability.

Functional Role: Unlike D-myo-inositol polyphosphates (148077-19-4), which participate in lipid signaling, the target compound is specialized for nucleotide biosynthesis (e.g., PRPP in purine synthesis).

Industrial Relevance :

- The tetrasodium salt is commercially available through suppliers like Hubei Tuobang Chemical Co. (), whereas cyclohexylammonium salts (e.g., 58459-37-3) are niche reagents for organic synthesis.

Biological Activity

Alpha-D-Ribofuranose, 5-(dihydrogen phosphate) 1-(trihydrogen diphosphate), tetrasodium salt, a derivative of ribose, plays significant roles in biological systems due to its structural similarity to naturally occurring nucleotides like ATP (adenosine triphosphate) and ADP (adenosine diphosphate). This compound is crucial in various metabolic pathways and enzyme interactions, making it a subject of extensive research in biochemistry and molecular biology.

Chemical Structure and Properties

Alpha-D-Ribofuranose is a five-carbon sugar that exists predominantly in cyclic forms in solution. The tetrasodium salt form enhances its solubility and stability, which is beneficial for biological applications. The phosphate groups attached at positions 5 and 1 significantly alter the compound's properties compared to native ribose, facilitating its role as a substrate for various enzymes involved in energy metabolism and nucleotide biosynthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₂O₁₁P₂ |

| Molecular Weight | 270.2 g/mol |

| Solubility | Highly soluble in water |

| pH | Neutral to slightly alkaline |

The mechanism of action for alpha-D-Ribofuranose, 5-(dihydrogen phosphate) involves its interaction with specific enzymes that catalyze phosphorylation and dephosphorylation reactions. It serves as a substrate for kinases, which are critical in the synthesis of nucleotides and the regulation of energy metabolism. The presence of multiple phosphate groups allows it to participate actively in biochemical pathways such as the pentose phosphate pathway and nucleotide synthesis.

Enzyme Interactions

Research indicates that alpha-D-Ribofuranose can enhance the activity of various enzymes involved in nucleotide metabolism. For instance, it acts as a substrate for ribokinase, which phosphorylates ribose to produce ribose-5-phosphate, an essential intermediate in nucleotide biosynthesis .

Therapeutic Applications

Alpha-D-Ribofuranose has been investigated for its potential therapeutic effects, particularly in conditions associated with energy metabolism dysfunctions, such as chronic fatigue syndrome and myocardial ischemia. Studies suggest that supplementation with ribose can improve ATP levels in myocardial cells, thereby enhancing cardiac function during ischemic events .

Case Studies

- Chronic Fatigue Syndrome : A study demonstrated that patients with chronic fatigue syndrome showed improved energy levels and reduced symptoms after receiving D-ribose supplementation. The results indicated an increase in ATP production, which correlated with improved patient outcomes .

- Myocardial Ischemia : In animal models, administration of D-ribose post-ischemia resulted in significantly higher ATP levels compared to controls, suggesting a protective effect on cardiac tissue during ischemic episodes.

Comparative Analysis

To further understand the uniqueness of alpha-D-Ribofuranose compared to similar compounds, a comparative analysis is presented below:

| Compound | Key Features | Biological Role |

|---|---|---|

| Alpha-D-Ribofuranose | Phosphate ester; tetrasodium salt | Substrate for nucleotide synthesis |

| D-Ribose | Natural sugar; no phosphate groups | Energy production via glycolysis |

| ATP | High-energy molecule | Energy currency of the cell |

Q & A

Basic: What are the key synthetic pathways for alpha-D-Ribofuranose, 5-(dihydrogen phosphate) 1-(trihydrogen diphosphate), tetrasodium salt, and how can its purity be validated?

Methodological Answer:

The synthesis typically involves sequential phosphorylation of ribose derivatives. For example:

- Step 1 : Protect hydroxyl groups of ribose using acetyl or benzoyl groups to direct phosphorylation at specific positions (e.g., 1- and 5-positions) .

- Step 2 : Use phosphorylating agents (e.g., phosphoric anhydrides or H-phosphonates) under controlled pH and temperature to introduce phosphate and diphosphate groups .

- Step 3 : Deprotect intermediates and purify via ion-exchange chromatography or HPLC.

Validation : - Purity : Assess via HPLC (C18 column, phosphate buffer mobile phase) with UV detection at 260 nm .

- Structural Confirmation : Use P NMR to distinguish phosphate ( 0–5 ppm) and diphosphate ( -5–-10 ppm) groups, and H/C NMR to confirm ribofuranose stereochemistry .

Basic: How can researchers differentiate between mono- and diphosphate groups in this compound using spectroscopic methods?

Methodological Answer:

- P NMR : Monophosphate groups resonate at 0–5 ppm, while diphosphate groups (P-O-P linkages) appear as distinct peaks at -5–-10 ppm. Coupling constants () of ~20 Hz confirm diphosphate connectivity .

- Mass Spectrometry (MS) : High-resolution ESI-MS in negative ion mode detects [M–Na] ions. Fragmentation patterns (e.g., loss of PO or PO) distinguish phosphate vs. diphosphate groups .

Advanced: How can researchers design experiments to study the compound’s stability under physiological conditions?

Methodological Answer:

- Buffer Conditions : Incubate the compound in pH 7.4 phosphate-buffered saline (PBS) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .

- Metal Ion Effects : Add divalent cations (e.g., Mg, Ca) and assess phosphate hydrolysis using P NMR or malachite green assays .

- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures and kinetic stability parameters .

Advanced: What experimental strategies resolve discrepancies in reported phosphorylation efficiencies for ribose derivatives?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Use O-labeled phosphate donors to trace phosphorylation mechanisms and identify rate-limiting steps .

- Computational Modeling : Apply density functional theory (DFT) to compare energy barriers for phosphorylation at 1- vs. 5-positions, accounting for steric and electronic effects .

- Enzymatic Controls : Compare chemical phosphorylation efficiency with enzymatic methods (e.g., kinases) to isolate steric vs. electronic challenges .

Advanced: How can this compound be used to study nucleotide sugar-dependent enzymes in metabolic pathways?

Methodological Answer:

- Substrate Screening : Use the compound as a donor in glycosyltransferase assays (e.g., UDP-sugar-dependent enzymes) with fluorescently labeled acceptors. Monitor product formation via LC-MS .

- Isotopic Tracing : Synthesize C-labeled ribofuranose and track incorporation into downstream metabolites (e.g., pentose phosphate pathway intermediates) using C NMR .

- Inhibitor Studies : Co-crystallize the compound with target enzymes (e.g., ribokinase) to resolve binding modes and identify allosteric sites .

Advanced: What are the challenges in quantifying this compound in complex biological matrices, and how can they be addressed?

Methodological Answer:

- Matrix Interference : Use solid-phase extraction (SPE) with anion-exchange cartridges to isolate phosphorylated compounds from proteins and lipids .

- Detection Limits : Employ tandem MS (MRM mode) with transitions specific to the compound’s fragment ions (e.g., m/z 97 → 79 for PO) .

- Internal Standards : Use N- or H-labeled analogs to correct for ionization efficiency variations .

Basic: What are the critical storage conditions to prevent hydrolysis or oxidation of this compound?

Methodological Answer:

- Temperature : Store at –80°C in aliquots to avoid freeze-thaw cycles.

- Buffer : Lyophilize in ammonium bicarbonate (pH 8.0) to stabilize phosphate groups. Reconstitute in degassed, metal-free water .

- Additives : Include 1 mM EDTA to chelate trace metal ions that catalyze hydrolysis .

Advanced: How can researchers validate the compound’s role in modulating cellular nucleotide pools?

Methodological Answer:

- Metabolomics : Treat cell lysates with the compound and quantify ATP/ADP/AMP ratios via LC-MS. Compare with untreated controls .

- Fluorescent Probes : Use a FRET-based sensor (e.g., ribose-binding protein fused to GFP/RFP) to monitor intracellular ribose-phosphate levels in real time .

- Gene Knockdown : Silence pentose phosphate pathway enzymes (e.g., G6PD) and assess compensatory changes in nucleotide biosynthesis using RNA-seq .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.